4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 4-ethyl-1-methylpyrrole with a carboxylating agent under controlled conditions. One common method is the esterification of 4-ethyl-1-methylpyrrole with ethyl chloroformate, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrroles.
Scientific Research Applications
4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1H-pyrrole-3-carboxylic acid
- 4-Ethyl-1H-pyrrole-3-carboxylic acid
- 1-Methyl-1H-pyrrole-3-carboxylic acid
Uniqueness
4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the pyrrole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
351416-84-7 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-ethyl-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-3-6-4-9(2)5-7(6)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
UNNBQTLIPQUAST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C=C1C(=O)O)C |
Origin of Product |
United States |
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